2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone
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Overview
Description
2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities and therapeutic potential. This particular compound is characterized by the presence of a 4-chlorobenzyl group attached to the aminoethyl side chain, which is linked to the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzonitrile and 4-chlorobenzylamine.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with 4-chlorobenzylamine under alkaline conditions to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization to form the quinazolinone core.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the side chains.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific biological activity.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-styryl-4(3H)-quinazolinone: Another quinazolinone derivative with different substituents.
4-chlorobenzylamine derivatives: Compounds with similar benzylamine groups but different core structures.
Uniqueness
2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone is unique due to its specific combination of the quinazolinone core and the 4-chlorobenzylaminoethyl side chain, which imparts distinct biological activities and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methylamino]ethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11(19-10-12-6-8-13(18)9-7-12)16-20-15-5-3-2-4-14(15)17(22)21-16/h2-9,11,19H,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEFYPBNIQPGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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